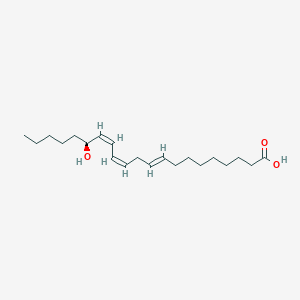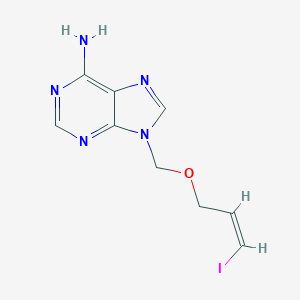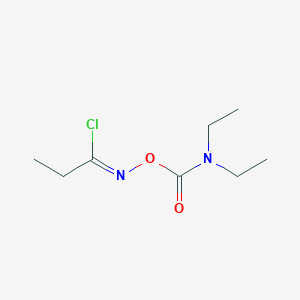![molecular formula C18H17BrN2O3S B237106 N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "BAM-15" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
BAM-15 acts as an uncoupler of oxidative phosphorylation, which results in the uncoupling of the electron transport chain from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production, which can result in the selective killing of cancer cells.
Biochemical and Physiological Effects:
BAM-15 has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BAM-15 in lab experiments is its ability to selectively kill cancer cells, which can be useful in cancer research. Additionally, BAM-15 has been shown to improve mitochondrial function, which can have potential therapeutic applications in various diseases. However, one limitation of using BAM-15 in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are numerous potential future directions for BAM-15 research. One potential direction is the development of BAM-15 analogs with improved selectivity and reduced toxicity. Additionally, BAM-15 could be further studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Finally, BAM-15 could be studied for its potential use as a tool in mitochondrial function research.
Méthodes De Synthèse
The synthesis method for BAM-15 involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(3-acetylphenyl)thiourea. This process results in the formation of N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide.
Applications De Recherche Scientifique
BAM-15 has been studied for its potential applications in various fields of research, including cancer research, mitochondrial function research, and neurodegenerative disease research. The compound has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H17BrN2O3S |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C18H17BrN2O3S/c1-10-7-13(19)9-15(16(10)24-3)17(23)21-18(25)20-14-6-4-5-12(8-14)11(2)22/h4-9H,1-3H3,(H2,20,21,23,25) |
Clé InChI |
KNOYDGBKHDFGIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)OC |
SMILES canonique |
CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

